Elimination Half-Life: Norlorcainide (≈27 h) vs. Lorcainide (≈9 h) – A 2- to 3-Fold Extension with Therapeutic and Procurement Implications
In arrhythmia patients receiving chronic oral lorcainide, the elimination half-life of norlorcainide was 26.8 ± 8.2 h compared with 9.6 ± 2.8 h for lorcainide [1]. A separate chronic dosing study reported norlorcainide washout half-life of 31.9 ± 8.9 h vs. 14.3 ± 3.7 h for lorcainide [2]. A comprehensive review confirmed norlorcainide's half-life as 27 h [3]. This 2- to 3-fold longer half-life means that norlorcainide (as the monohydrobromide salt, CAS 84255-01-6) provides sustained pharmacodynamic coverage and is the predominant circulating species during chronic therapy—directly affecting experimental design, dosing regimens, and the interpretation of in vivo efficacy data [1][2].
| Evidence Dimension | Elimination half-life (t½) |
|---|---|
| Target Compound Data | Norlorcainide t½ = 26.8 ± 8.2 h (Kates et al.); 31.9 ± 8.9 h (Mead et al.); ≈27 h (Eiriksson & Brogden review) |
| Comparator Or Baseline | Lorcainide t½ = 9.6 ± 2.8 h (Kates et al.); 14.3 ± 3.7 h (Mead et al.) |
| Quantified Difference | Norlorcainide t½ is 2.2- to 2.8-fold longer than lorcainide t½ across published studies |
| Conditions | Patients with ventricular arrhythmias receiving chronic oral lorcainide (100 mg every 12 h); plasma analyzed by HPLC [1]; patients on 200–400 mg/day lorcainide for 1 year [2] |
Why This Matters
For a procurement scientist selecting between norlorcainide monohydrobromide and lorcainide hydrochloride for in vivo pharmacokinetic or pharmacodynamic studies, the 2–3× longer half-life of norlorcainide directly dictates less frequent dosing, higher steady-state exposure, and a fundamentally different experimental design—the wrong choice would compromise translational relevance of chronic dosing models.
- [1] Kates RE, Keefe DL, Winkle RA. Lorcainide disposition kinetics in arrhythmia patients. Clin Pharmacol Ther. 1983;33(1):28-34. PMID: 6848296. View Source
- [2] Mead RH, Keefe DL, Kates RE, Winkle RA. Chronic lorcainide therapy for symptomatic premature ventricular complexes: efficacy, pharmacokinetics and evidence for norlorcainide antiarrhythmic effect. Am J Cardiol. 1985;55(1):72-78. PMID: 2578245. View Source
- [3] Eiriksson CE, Brogden RN. Lorcainide. A preliminary review of its pharmacodynamic properties and therapeutic efficacy. Drugs. 1984;27(4):279-300. PMID: 6373222. View Source
